molecular formula C23H23NO5 B2782773 (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate CAS No. 877404-55-2

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate

Cat. No.: B2782773
CAS No.: 877404-55-2
M. Wt: 393.439
InChI Key: AVLLSXLLLVMXOJ-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring and a butanoate ester group with a propoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides. The phenyl group is introduced via electrophilic aromatic substitution reactions.

The butanoate ester group is often formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions. The propoxyphenyl substituent can be added through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-methoxyphenyl)butanoate: Similar structure but with a methoxy group instead of a propoxy group.

    (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-ethoxyphenyl)butanoate: Similar structure but with an ethoxy group instead of a propoxy group.

    (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-butoxyphenyl)butanoate: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of (5-Phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The propoxy group, in particular, may confer distinct solubility and interaction characteristics compared to other alkoxy derivatives.

Properties

IUPAC Name

(5-phenyl-1,3-oxazol-2-yl)methyl 4-oxo-4-(4-propoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-2-14-27-19-10-8-17(9-11-19)20(25)12-13-23(26)28-16-22-24-15-21(29-22)18-6-4-3-5-7-18/h3-11,15H,2,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLLSXLLLVMXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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